Pyridine-2,5-dicarboxamide
Overview
Description
Pyridine-2,5-dicarboxamide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with two carboxamide groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2,5-dicarboxamide can be synthesized through a condensation reaction involving pyridine-2,5-dicarboxylic acid and ammonia or amine derivatives. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: Pyridine-2,5-diamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine-2,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-2,5-dicarboxamide involves its ability to chelate metal ions and form stable complexes. This property is crucial for its biological and catalytic activities. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and coordination interactions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar in structure but with carboxamide groups at the 2 and 6 positions.
Furan-2,5-dicarboxamide: Features a furan ring instead of a pyridine ring with carboxamide groups at the 2 and 5 positions.
Uniqueness
Pyridine-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
pyridine-2,5-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIAZUKOBVWTEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430741 | |
Record name | Pyridine-2,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-96-1 | |
Record name | Pyridine-2,5-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pyridine-2,5-dicarboxamide interesting for DNA-targeting applications?
A: this compound acts as a scaffold in the development of compounds that can bind to the minor groove of DNA []. This binding ability stems from its structural similarity to naturally occurring antibiotics like netropsin and distamycin. By attaching various chemical functionalities to this scaffold, researchers aim to create compounds capable of precisely modifying DNA sequences.
Q2: Has this compound been used to develop any specific DNA-targeting molecules?
A: Yes, researchers have synthesized a pyridine analogue of netropsin using this compound as the central scaffold []. This analogue, named N,N'-bis[6-(N-3-dimethylaminopropyl) carbamoylpyridin-2-yl] this compound, shows promise as a carrier molecule for delivering DNA-modifying functionalities to the minor groove of DNA.
Q3: Can you elaborate on the use of this compound in dynamic combinatorial chemistry for targeting G-quadruplexes?
A: this compound has been employed as a central scaffold in dynamic combinatorial libraries designed to discover G-quadruplex ligands []. These libraries utilize disulfide exchange reactions to generate diverse compounds, with this compound carrying two thiol handles for attaching various side chains. This approach allows for the identification of potent G-quadruplex stabilizing molecules by exploring a range of structural variations around the this compound core.
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